molecular formula C9H8F5NOS B1456247 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile CAS No. 1240257-27-5

2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile

Cat. No. B1456247
M. Wt: 273.22 g/mol
InChI Key: UYISHVGSSKNHCB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile is a chemical compound with the CAS Number: 1240257-27-5 . Its molecular weight is 273.23 . The IUPAC name for this compound is [2-methoxy-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile is 1S/C9H8F5NOS/c1-16-9-3-2-8(6-7(9)4-5-15)17(10,11,12,13)14/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Intramolecular Photocycloaddition and Synthesis Routes

Research on compounds structurally related to 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile, such as CF3-substituted 2-methoxy-5-phenylpent-1-enes, has shown that these compounds undergo intramolecular photocycloaddition upon irradiation. This reaction, involving a vinyl ether, leads to the formation of photocycloadducts with the methoxy group in the endo configuration, highlighting the compound's potential in synthetic organic chemistry for creating complex molecular structures (Haan, Zwart, & Cornelisse, 1997).

Biotransformation by Microorganisms

The biotransformation potential of molecules bearing the pentafluorosulfanyl (SF5-) group, akin to the functionality in 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile, has been explored. These compounds have been processed by various microorganisms, including fungi and bacteria, indicating the environmental and biotechnological relevance of such chemical structures. For instance, Cunninghamella elegans and specific Pseudomonas strains can transform these compounds, suggesting pathways for their environmental degradation or modification for pharmaceutical purposes (Kavanagh et al., 2013).

Chemical Synthesis and Functionalization

Studies on compounds related to 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile have developed methodologies for controlled conversion of phenylacetic acids to phenylacetonitriles or benzonitriles, involving reagents like bis(2-methoxyethyl)aminosulfur trifluoride. This showcases the synthetic utility of such molecules in producing nitrile derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development (Kangani, Day, & Kelley, 2008).

Lipase-Catalyzed Transesterification

Optically pure diols have been synthesized from key intermediates like 2-hydroxy-2-(pentafluorophenyl)acetonitrile through lipase-catalyzed transesterification. This process exemplifies the application of biocatalysis in producing enantiomerically pure substances, underscoring the compound's relevance in stereochemical studies and the synthesis of complex organic molecules (Sakai et al., 2000).

properties

IUPAC Name

2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NOS/c1-16-9-3-2-8(6-7(9)4-5-15)17(10,11,12,13)14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYISHVGSSKNHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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